molecular formula C20H20ClN3O3 B5969109 N-(3-chlorobenzyl)-3-{5-[methoxy(phenyl)methyl]-1,3,4-oxadiazol-2-yl}propanamide

N-(3-chlorobenzyl)-3-{5-[methoxy(phenyl)methyl]-1,3,4-oxadiazol-2-yl}propanamide

Cat. No.: B5969109
M. Wt: 385.8 g/mol
InChI Key: ZUJQDYVYQWRHMB-UHFFFAOYSA-N
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Description

N-(3-chlorobenzyl)-3-{5-[methoxy(phenyl)methyl]-1,3,4-oxadiazol-2-yl}propanamide is a chemical compound that has gained significant attention in scientific research. This compound is known for its potential applications in the field of medicinal chemistry and drug development.

Mechanism of Action

The mechanism of action of N-(3-chlorobenzyl)-3-{5-[methoxy(phenyl)methyl]-1,3,4-oxadiazol-2-yl}propanamide is not fully understood. However, it has been suggested that this compound exerts its anticancer activity by inducing apoptosis in cancer cells. It has also been found to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells.
Biochemical and physiological effects:
This compound has been shown to have significant biochemical and physiological effects. It has been found to inhibit the growth and proliferation of cancer cells, induce apoptosis in cancer cells, and inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. Additionally, this compound has shown promising results in the treatment of Alzheimer's disease and Parkinson's disease.

Advantages and Limitations for Lab Experiments

One of the major advantages of N-(3-chlorobenzyl)-3-{5-[methoxy(phenyl)methyl]-1,3,4-oxadiazol-2-yl}propanamide is its potent anticancer activity. This makes it an ideal compound for studying the mechanisms of cancer cell growth and proliferation. However, one of the limitations of this compound is its potential toxicity, which can limit its use in certain lab experiments.

Future Directions

There are several future directions for the study of N-(3-chlorobenzyl)-3-{5-[methoxy(phenyl)methyl]-1,3,4-oxadiazol-2-yl}propanamide. One direction is to further investigate the mechanism of action of this compound, particularly in relation to its anticancer activity. Another direction is to explore the potential applications of this compound in the treatment of other diseases, such as neurodegenerative diseases. Additionally, further studies are needed to evaluate the toxicity of this compound and its potential side effects in humans.
In conclusion, this compound is a promising compound that has potential applications in the field of medicinal chemistry and drug development. Its potent anticancer activity and promising results in the treatment of neurodegenerative diseases make it an ideal compound for further research. However, further studies are needed to fully understand the mechanism of action of this compound and to evaluate its potential toxicity and side effects in humans.

Synthesis Methods

The synthesis of N-(3-chlorobenzyl)-3-{5-[methoxy(phenyl)methyl]-1,3,4-oxadiazol-2-yl}propanamide involves the reaction of 3-chlorobenzylamine with 5-(benzyloxymethyl)-1,3,4-oxadiazole-2-thiol, followed by the reaction of the resulting intermediate with 4-methoxybenzyl chloride. The final product is obtained after purification by column chromatography.

Scientific Research Applications

N-(3-chlorobenzyl)-3-{5-[methoxy(phenyl)methyl]-1,3,4-oxadiazol-2-yl}propanamide has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit potent anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Additionally, this compound has shown promising results in the treatment of Alzheimer's disease and Parkinson's disease.

Properties

IUPAC Name

N-[(3-chlorophenyl)methyl]-3-[5-[methoxy(phenyl)methyl]-1,3,4-oxadiazol-2-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClN3O3/c1-26-19(15-7-3-2-4-8-15)20-24-23-18(27-20)11-10-17(25)22-13-14-6-5-9-16(21)12-14/h2-9,12,19H,10-11,13H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUJQDYVYQWRHMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(C1=CC=CC=C1)C2=NN=C(O2)CCC(=O)NCC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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